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Introduction
Levan, a naturally occurring fructose polymer, is a versatile biopolymer with significant potential

in the pharmaceutical, food, and cosmetic industries. Its unique physicochemical properties,

including high water solubility, low viscosity, and biocompatibility, make it an attractive

candidate for applications ranging from drug delivery and tissue engineering to prebiotics and

functional food ingredients. The microbial biosynthesis of levan is a highly efficient process

catalyzed by the enzyme levansucrase. This technical guide provides a comprehensive

overview of the core levan biosynthesis pathway in microorganisms, detailing the enzymatic

machinery, genetic regulation, and key experimental methodologies for its study.

The Core Levan Biosynthesis Pathway
The biosynthesis of levan is primarily a single-enzyme catalytic process mediated by

levansucrase (EC 2.4.1.10), also known as sucrose:2,6-β-D-fructan 6-β-D-fructosyltransferase.

In Bacillus subtilis, this enzyme is encoded by the sacB gene. Levansucrase catalyzes the

transfructosylation of a fructosyl moiety from a donor substrate, most commonly sucrose, to a

growing levan polymer chain.

The overall reaction can be summarized as follows:

Sucrose + (Fructose)n → Glucose + (Fructose)n+1
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The mechanism of levansucrase action is a Ping-Pong Bi-Bi mechanism, which proceeds in

two main steps:

Formation of a Fructosyl-Enzyme Intermediate: The enzyme binds to sucrose and cleaves

the glycosidic bond between glucose and fructose. The glucose moiety is released, and the

fructosyl group forms a covalent intermediate with a nucleophilic residue in the enzyme's

active site.

Transfructosylation: The fructosyl group is then transferred from the enzyme to an acceptor

molecule. The acceptor can be another sucrose molecule, a growing levan chain, or even

water (leading to hydrolysis and the release of free fructose). When the acceptor is a

growing levan chain, the fructosyl unit is added via a β(2→6) linkage, extending the polymer.

Diagram of the Levan Biosynthesis Pathway
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Core enzymatic steps of levan biosynthesis.
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Quantitative Data on Levan Production
The yield and molecular weight of levan are highly dependent on the microbial species, strain,

and fermentation conditions. The following tables summarize key quantitative data from various

studies.

Table 1: Levan Production Yields and Molecular Weights
in Different Microorganisms

Microorganism Substrate
Levan Yield
(g/L)

Molecular
Weight (Da)

Reference

Bacillus subtilis Sucrose 20 - 50
1 x 10^6 - 2 x

10^7
[1]

Zymomonas

mobilis
Sucrose 15 - 30

1 x 10^6 - 5 x

10^6
[2]

Erwinia

amylovora
Sucrose 5 - 15 > 1 x 10^6 [3]

Pseudomonas

syringae
Sucrose 10 - 25

High molecular

weight
[4]

Gluconobacter

oxydans
Sucrose 10 - 20

2 x 10^6 - 1 x

10^7
[2]

Leuconostoc

mesenteroides
Sucrose 10 - 40

1 x 10^6 - 2 x

10^7
[5]

Brenneria

goodwinii
Sucrose up to 185 1.3 x 10^8 [2]

Table 2: Kinetic Parameters of Levansucrases from
Different Microorganisms
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Microorg
anism

Enzyme
Km (mM)
for
Sucrose

Vmax
(U/mg)

kcat (s-1)
kcat/Km
(M-1s-1)

Referenc
e

Bacillus

subtilis
SacB 20 - 50 100 - 300 ~1500 ~3 x 10^4

Zymomona

s mobilis
SacB 10 - 30 50 - 150 ~800 ~4 x 10^4

Pseudomo

nas

syringae

Lsc 15 - 40 80 - 200 ~1000
~2.5 x

10^4

Bacillus

velezensis

Levansucr

ase
17.41 - 376.83

2.16 x

10^4
[6]

Experimental Protocols
This section provides detailed methodologies for key experiments in levan biosynthesis

research.

Levansucrase Activity Assay (DNS Method)
This assay quantifies the amount of reducing sugars (glucose) released from sucrose by

levansucrase activity.

Materials:

3,5-Dinitrosalicylic acid (DNS) reagent: Dissolve 1 g of DNS, 30 g of sodium potassium

tartrate, and 1.6 g of NaOH in 100 mL of distilled water.

1 M Sodium acetate buffer (pH 5.5)

10% (w/v) Sucrose solution

Enzyme solution (culture supernatant or purified enzyme)

Glucose standard solutions (0.1 to 1.0 mg/mL)
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Spectrophotometer

Protocol:

Prepare the reaction mixture in a microcentrifuge tube: 400 µL of 1 M sodium acetate buffer

(pH 5.5), 200 µL of 10% sucrose solution, and 200 µL of the enzyme solution.

Incubate the reaction mixture at 37°C for 30 minutes.

Stop the reaction by adding 1 mL of DNS reagent.

Boil the mixture for 10 minutes in a water bath.

Cool the tubes to room temperature and add 8.2 mL of distilled water.

Measure the absorbance at 540 nm using a spectrophotometer.

Prepare a standard curve using glucose solutions of known concentrations and determine

the amount of glucose released in the enzyme reaction.

One unit of levansucrase activity is defined as the amount of enzyme that liberates 1 µmol of

glucose per minute under the assay conditions.[7]

Determination of Levan Molecular Weight by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a

powerful technique for determining the absolute molecular weight and size distribution of

polymers like levan.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a Size-Exclusion

Chromatography (SEC) column suitable for high molecular weight polysaccharides (e.g.,

Ultrahydrogel™ or TSKgel® columns).

Multi-Angle Light Scattering (MALS) detector.

Refractive Index (RI) detector.
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Mobile phase: e.g., 0.1 M NaNO₃ with 0.02% NaN₃.

Purified levan sample (dissolved in the mobile phase and filtered through a 0.22 µm filter).

Protocol:

Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate (e.g., 0.5

mL/min) until stable baselines are achieved for both MALS and RI detectors.

Inject a known concentration of the purified levan sample onto the SEC column.

Collect the data from the MALS and RI detectors as the sample elutes from the column.

Use the software provided with the MALS instrument to analyze the data. The software will

calculate the absolute molar mass at each elution volume using the light scattering intensity

and the concentration determined by the RI detector.

The analysis will provide the weight-average molecular weight (Mw), number-average

molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the levan sample.[8]

[9]

Structural Characterization of Levan by NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the

primary structure of levan, including the types of glycosidic linkages and the degree of

branching.

Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher).

Deuterium oxide (D₂O) for sample dissolution.

Purified and lyophilized levan sample.

Protocol:
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Dissolve 10-20 mg of the purified levan sample in 0.5 mL of D₂O.

Acquire ¹H and ¹³C NMR spectra at an appropriate temperature (e.g., 25°C or 70°C to

reduce viscosity).

For detailed structural analysis, perform 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation).

Analyze the chemical shifts and coupling constants in the spectra to identify the

characteristic signals of β-(2,6) and β-(2,1) linked fructofuranosyl residues.

The anomeric carbon signals in the ¹³C NMR spectrum are particularly informative:

C2 of β-(2,6) linkages typically appears around 104-105 ppm.

C2 of β-(2,1) linkages (branch points) appears at a slightly different chemical shift.

Integration of the relevant signals in the ¹³C NMR spectrum can be used to quantify the

degree of branching.

Gene Expression Analysis of Levansucrase Genes by
qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of

levansucrase genes under different conditions.

Materials:

RNA extraction kit.

DNase I.

Reverse transcriptase and reagents for cDNA synthesis.

qPCR instrument and SYBR Green or TaqMan-based qPCR master mix.
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Gene-specific primers for the levansucrase gene (e.g., sacB) and a reference gene (e.g.,

16S rRNA).

Protocol:

RNA Extraction and DNase Treatment: Extract total RNA from microbial cells grown under

inducing and non-inducing conditions. Treat the RNA with DNase I to remove any

contaminating genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase and random primers or a gene-specific reverse primer.

Primer Design: Design primers for the levansucrase gene and a housekeeping gene (for

normalization) that are specific and have similar melting temperatures.[10][11][12]

qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR

master mix.

Thermal Cycling: Perform the qPCR with an initial denaturation step, followed by 40 cycles of

denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the

specificity of the amplified product.

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes.

Calculate the relative gene expression using the ΔΔCt method.

Regulation of Levan Biosynthesis
The expression of levansucrase is tightly regulated in response to environmental cues,

primarily the availability of sucrose. The regulatory mechanisms vary among different

microorganisms.

Regulation in Bacillus subtilis
In B. subtilis, the expression of the sacB gene is induced by sucrose. This regulation involves a

complex interplay of transcriptional and post-transcriptional control mechanisms. Key

regulatory elements include:
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SacY: An antiterminator protein that, in the presence of sucrose, prevents the formation of a

terminator loop in the sacB leader mRNA, allowing transcription to proceed.

SacT: A transcriptional regulator that is also involved in the induction of other sucrose-

metabolizing enzymes.

DegS-DegU two-component system: This system is involved in the regulation of many

extracellular enzymes, including levansucrase. The phosphorylated form of DegU (DegU-P)

enhances the transcription of sacB.

Global regulators: Other global regulators, such as CcpA (catabolite control protein A), also

play a role in modulating sacB expression in response to the overall carbon source

availability.
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Regulation in Pseudomonas syringae
In the plant pathogen Pseudomonas syringae, levan production is a virulence factor. The

expression of levansucrase genes (lsc) is regulated by temperature and nutrient availability.

Key regulators include:

HexR: A transcriptional repressor that binds to the promoter region of lsc genes, repressing

their expression.

MvaT and MvaU: H-NS-like proteins that also act as repressors of lsc transcription.

LscR: A transcriptional activator that counteracts the repression by MvaT, leading to the

induction of lsc expression.
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Regulation in Erwinia amylovora
In the fire blight pathogen Erwinia amylovora, levan production is also a virulence factor. The

regulation of the levansucrase gene (lsc) is complex and integrated with the regulation of other

virulence factors, such as the exopolysaccharide amylovoran. Key regulatory systems include:

RcsBCD phosphorelay system: A two-component regulatory system that senses envelope

stress and regulates the expression of various exopolysaccharide biosynthesis genes,

including lsc.

H-NS: A global nucleoid-structuring protein that generally acts as a repressor of virulence

gene expression.

AmyR: A negative regulator of amylovoran biosynthesis that may also influence levan
production.
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Conclusion
The microbial biosynthesis of levan is a fascinating and industrially relevant process. A

thorough understanding of the underlying enzymatic pathway, its genetic regulation, and the

development of robust analytical methods are crucial for harnessing the full potential of this

biopolymer. This technical guide provides a solid foundation for researchers, scientists, and

drug development professionals to delve into the world of levan biosynthesis and explore its

diverse applications. Further research into the intricate regulatory networks and the structure-

function relationships of levansucrases from different microbial sources will undoubtedly pave

the way for the development of novel and improved levan-based products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b1592505#levan-biosynthesis-pathway-in-microorganisms
https://www.benchchem.com/product/b1592505#levan-biosynthesis-pathway-in-microorganisms
https://www.benchchem.com/product/b1592505#levan-biosynthesis-pathway-in-microorganisms
https://www.benchchem.com/product/b1592505#levan-biosynthesis-pathway-in-microorganisms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1592505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

